molecular formula C9H9NO2 B1597186 3-Oxo-3-phenylpropanamide CAS No. 3446-58-0

3-Oxo-3-phenylpropanamide

Cat. No.: B1597186
CAS No.: 3446-58-0
M. Wt: 163.17 g/mol
InChI Key: RTLKJCSGNBYCKJ-UHFFFAOYSA-N
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Description

3-Oxo-3-phenylpropanamide (C₉H₉NO₂) is a β-ketoamide derivative characterized by a phenyl group attached to a ketone and an amide functional group. This scaffold is versatile in organic synthesis and pharmaceutical chemistry due to its reactivity and structural adaptability. A well-studied derivative, 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide (C₂₂H₁₆ClNO₃), exemplifies its utility. Synthesized via condensation reactions, this compound has been analyzed using X-ray diffraction, IR, NMR, and UV-Vis spectroscopy, with computational studies (DFT/B3LYP) confirming its geometric and electronic properties . Its non-linear optical (NLO) activity and intramolecular charge transfer properties make it a candidate for materials science and drug design .

Properties

IUPAC Name

3-oxo-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-9(12)6-8(11)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLKJCSGNBYCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382723
Record name 3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3446-58-0
Record name 3-Oxo-3-phenylpropanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446580
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-oxo-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-OXO-3-PHENYLPROPANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXT3JZ9L2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxo-3-phenylpropanamide can be synthesized through several methods. One common route involves the reaction of benzoylacetonitrile with ammonium hydroxide in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like 1,4-dioxane under controlled temperature conditions .

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 3-hydroxy-3-phenylpropanamide.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-oxo-3-phenylpropanamide involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the amide group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Physicochemical and Spectral Properties

  • IR Spectroscopy : All compounds show strong C=O stretches (~1710–1730 cm⁻¹) and N-H bends (~3370 cm⁻¹) .
  • NMR Trends : Aromatic protons resonate at δ 7.1–8.0 ppm, while alkyl groups (e.g., CH₃ in 4k) appear at δ 2.30–2.63 ppm .
  • Crystallography : X-ray studies confirm planar geometries and intermolecular interactions (e.g., C-H···O) in crystalline derivatives .

Critical Analysis of Divergences

  • Yield Discrepancies : High yields (≥90%) are achieved with silica catalysts , whereas steric or electronic effects reduce yields in other routes (e.g., 75% for S14 ).
  • Data Gaps : Compounds like the thiazolyl derivative lack analytical data, limiting mechanistic insights .
  • Biological vs. Material Focus : While some derivatives prioritize crystallographic or NLO studies , others remain pharmacologically underexplored.

Biological Activity

3-Oxo-3-phenylpropanamide, also known as phenylacetylurea, is an organic compound recognized for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H9NO2C_9H_{9}NO_2. It features a ketone group adjacent to an amide, which contributes significantly to its reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, although the specific mechanisms remain to be fully elucidated. The structural modifications of similar compounds have provided insights into enhancing their anticancer efficacy.

3. Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes associated with inflammatory processes. For instance, it has been identified as a non-competitive inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in the degradation of pro-inflammatory mediators .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Binding : The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. This interaction is crucial for its antimicrobial and anticancer activities.
  • Structural Similarity : Its structural resemblance to other biologically active compounds allows it to engage in similar pathways, enhancing its potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Identified as a potent inhibitor of NAAA, reducing inflammation in vivo.
Showed promising anticancer effects in various cancer cell lines with potential for further development.

Synthesis and Structural Modifications

Research into the synthesis of this compound has led to the development of various derivatives that enhance its biological activity. For example, substituents like halogens or methoxy groups can significantly alter the compound's reactivity and effectiveness against specific biological targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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